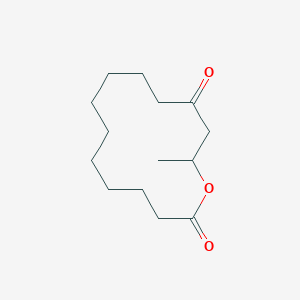
14-Methyl-1-oxacyclotetradecane-2,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Methyl-1-oxacyclotetradecane-2,12-dione is a chemical compound with the molecular formula C14H24O3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-Methyl-1-oxacyclotetradecane-2,12-dione typically involves the cyclization of linear precursors. One common method is the intramolecular esterification of a hydroxy acid. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 14-Methyl-1-oxacyclotetradecane-2,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
14-Methyl-1-oxacyclotetradecane-2,12-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 14-Methyl-1-oxacyclotetradecane-2,12-dione involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction pathways, where the compound influences cellular responses by altering the activity of key proteins .
Comparison with Similar Compounds
13-Methyloxacyclotetradecane-2,11-dione: Similar in structure but differs in the position of the methyl group and ketone functionalities.
Oxacyclotetradecan-2-one, 14-methyl-: Another related compound with a similar ring structure but different functional groups.
Uniqueness: 14-Methyl-1-oxacyclotetradecane-2,12-dione is unique due to its specific ring size and the positioning of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
111880-17-2 |
|---|---|
Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
14-methyl-oxacyclotetradecane-2,12-dione |
InChI |
InChI=1S/C14H24O3/c1-12-11-13(15)9-7-5-3-2-4-6-8-10-14(16)17-12/h12H,2-11H2,1H3 |
InChI Key |
CBJPDJUFZNFDHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CCCCCCCCCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


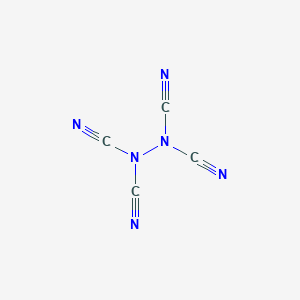
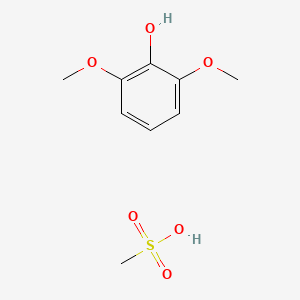
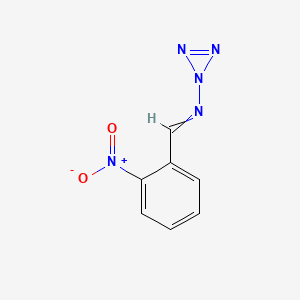
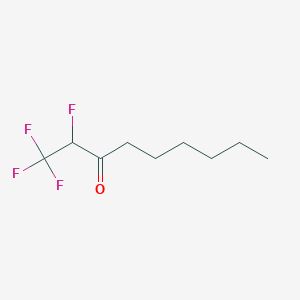

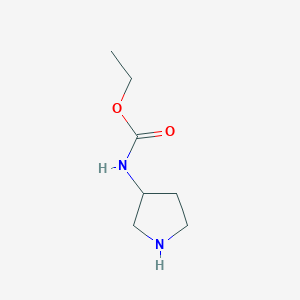
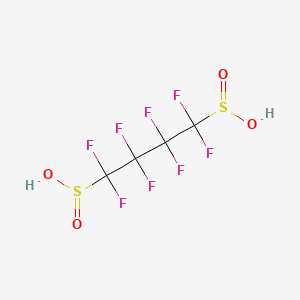
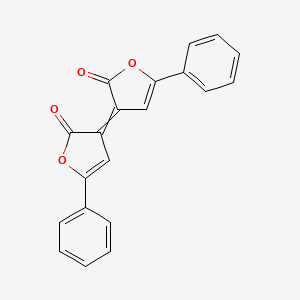

![N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide](/img/structure/B14304946.png)
![4-{2-[2-Methyl-4-oxo-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoic acid](/img/structure/B14304959.png)
![{[5-Acetyl-2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B14304963.png)


